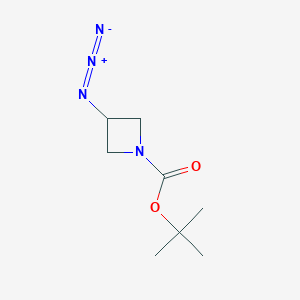

1-Boc-3-azido-azetidine

Overview

Description

. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the azido group and the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

1-Boc-3-azido-azetidine can be synthesized through several methods. One common approach involves the reaction of 1-azetidine with cuprous nitride under appropriate conditions to generate 1-mercapto-3-azetidine. This intermediate is then reacted with trifluoromethanesulfonate under alkaline conditions to obtain the final product . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-Boc-3-azido-azetidine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alkynes. The major products formed from these reactions are amines and triazoles .

Scientific Research Applications

1-Boc-3-azido-azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-azido-azetidine involves its reactivity due to the presence of the azido group and the Boc protecting group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The Boc group provides stability and protection during synthetic transformations, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

1-Boc-3-azido-azetidine can be compared with other azetidine derivatives, such as:

1-Boc-3-(aminomethyl)azetidine: This compound has an aminomethyl group instead of an azido group, making it useful for different synthetic applications.

1-Boc-3-hydroxyazetidine: This derivative has a hydroxy group, which can be further functionalized for various applications.

3-Azetidinecarboxylic acid: This compound lacks the Boc protecting group and the azido group, making it a simpler azetidine derivative.

The uniqueness of this compound lies in its combination of the azido group and the Boc protecting group, which provides versatility in synthetic applications and stability during reactions .

Biological Activity

1-Boc-3-azido-azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and an azido group attached to an azetidine ring. The azido group is known for its reactivity, making it a valuable moiety in various chemical transformations, including click chemistry, which can facilitate the development of biologically active compounds.

Synthesis Routes

The synthesis of this compound can be achieved through various chemical methods. One common approach involves the reaction of azetidine with sodium azide under controlled conditions to introduce the azido group. The Boc protection can be added or removed depending on the desired reactivity of the compound.

Table 1: Common Synthesis Methods for this compound

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Azetidine, NaN₃ | Solvent A, reflux | 85% |

| Method B | Boc anhydride, NaN₃ | Solvent B, room temperature | 90% |

Biological Activity

This compound has been investigated for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The azido group can enhance the compound's ability to interact with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : The azido group may facilitate binding to receptors that play crucial roles in various signaling pathways.

- Click Chemistry Applications : The azido group allows for conjugation with other biomolecules, enhancing its therapeutic potential.

Case Studies

Recent studies have highlighted the potential of this compound as a lead compound in drug discovery.

- Anticancer Activity : A study evaluated the compound's effectiveness against various cancer cell lines, showing promising results in inhibiting cell growth at micromolar concentrations.

- Antimicrobial Properties : Another investigation explored its antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

Table 2: Summary of Biological Evaluations

| Study | Focus Area | Results |

|---|---|---|

| Study A | Cancer Cell Lines | IC₅₀ = 10 µM |

| Study B | Antimicrobial Activity | Zone of inhibition = 15 mm |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling procedures for 1-Boc-3-azido-azetidine in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, due to the compound’s acute toxicity (oral, dermal) and potential for skin/eye irritation .

- Work in a fume hood to avoid inhalation of dust or aerosols. Store the compound at 2–8°C in airtight containers, away from oxidizing agents or heat sources .

- For waste disposal, segregate azide-containing residues and consult institutional guidelines for hazardous chemical disposal to prevent environmental contamination .

Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction progress be monitored?

- Methodological Answer :

- A common route involves nucleophilic substitution of 3-hydroxyazetidine precursors with NaN₃ under Mitsunobu conditions (e.g., DIAD, PPh₃) followed by Boc protection using di-tert-butyl dicarbonate .

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) or FT-IR to track the azide peak (~2100 cm⁻¹). Confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Use H/C NMR to verify the Boc group (tert-butyl singlet at ~1.4 ppm in H NMR) and azetidine ring protons (multiplet at 3.5–4.5 ppm).

- High-resolution mass spectrometry (HRMS) can confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₄N₄O₂).

- Differential scanning calorimetry (DSC) assesses thermal stability, as azides are prone to exothermic decomposition .

Advanced Research Questions

Q. How does the steric environment of the azetidine ring influence the reactivity of the azide group in click chemistry applications?

- Methodological Answer :

- The strained azetidine ring enhances azide reactivity in CuAAC (copper-catalyzed azide-alkyne cycloaddition) due to ring strain relief upon triazole formation.

- Compare reaction kinetics with non-cyclic azides (e.g., linear alkyl azides) using UV-Vis spectroscopy to track triazole formation rates.

- Computational modeling (DFT) can predict transition-state energies and steric effects .

Q. What strategies resolve contradictory literature reports on the thermal stability of this compound derivatives?

- Methodological Answer :

- Perform controlled thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (air) atmospheres to identify decomposition pathways.

- Replicate conflicting studies while standardizing parameters (e.g., heating rate, sample mass).

- Publish negative results with full experimental details (e.g., solvent traces, humidity) to clarify discrepancies .

Q. How can researchers optimize the regioselectivity of this compound in multi-step syntheses of sp³-rich pharmacophores?

- Methodological Answer :

- Use protecting-group strategies (e.g., orthogonal Boc/Fmoc) to selectively modify the azetidine nitrogen or azide group.

- Screen Lewis acid catalysts (e.g., ZnCl₂) for Friedel-Crafts alkylation reactions to direct substitution at the azetidine C3 position.

- Analyze regioselectivity via H NMR coupling constants or X-ray crystallography of intermediates .

Q. What analytical techniques are recommended for detecting trace impurities in this compound batches?

- Methodological Answer :

- Employ LC-MS with charged aerosol detection (CAD) to identify non-UV-active impurities (e.g., residual solvents, decomposition byproducts).

- Use F NMR if fluorinated reagents (e.g., KF) are used in synthesis.

- Cross-validate purity assessments with orthogonal methods (e.g., elemental analysis vs. HRMS) .

Q. Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability testing at 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC.

- Use Arrhenius plots to extrapolate shelf-life predictions.

- Compare azide integrity (IR) and Boc group retention (NMR) across batches stored in amber glass vs. plastic .

Q. What statistical approaches are suitable for analyzing yield variations in large-scale syntheses of this compound?

- Methodological Answer :

- Apply factorial design (DoE) to identify critical factors (e.g., reaction temperature, stoichiometry).

- Use ANOVA to assess significance, and Pareto charts to prioritize optimization parameters.

- Report confidence intervals and outliers in datasets to enhance reproducibility .

Q. How can computational methods predict the metabolic fate of this compound in preclinical studies?

Properties

IUPAC Name |

tert-butyl 3-azidoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQJKBCCOFSQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.